8-Fluoro-9H-purin-6-amine
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Overview
Description
8-Fluoro-9H-purin-6-amine is a fluorinated purine derivative Purines are a group of heterocyclic aromatic organic compounds, which play a crucial role in biochemistry, particularly in the structure of nucleotides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-9H-purin-6-amine can be achieved through several methods. One common approach involves the diazotization-fluorodediazoniation of 2-aminopurine in aqueous fluoroboric acid. This method typically yields low quantities but can be improved by protecting the purine N-9 position . Another method involves the use of tertiary amine displacement of a 6-halo substituent followed by fluoride displacement of the intermediate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the methods mentioned above can be scaled up for industrial purposes with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
8-Fluoro-9H-purin-6-amine undergoes various chemical reactions, including:
Nucleophilic substitution: The fluorine atom can be displaced by nucleophiles under suitable conditions.
Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines and thiols. Conditions often involve the use of polar aprotic solvents and elevated temperatures.
Oxidation and reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopurine derivative .
Scientific Research Applications
8-Fluoro-9H-purin-6-amine has several applications in scientific research:
Chemistry: It serves as a synthetic intermediate for the preparation of other fluorinated purines and nucleosides.
Biology: The compound is used in studies involving nucleic acid analogs and their interactions with enzymes and receptors.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-Fluoro-9H-purin-6-amine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom can enhance binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. This can lead to inhibition or activation of specific biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
8-(Trifluoromethyl)-9H-purin-6-amine: Another fluorinated purine with a trifluoromethyl group instead of a single fluorine atom.
6-Chloro-8-methyl-9H-purine: A chlorinated purine derivative with different chemical properties.
Uniqueness
8-Fluoro-9H-purin-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of a single fluorine atom at the 8-position can significantly influence its reactivity and interactions with biological targets compared to other fluorinated or chlorinated purines .
Properties
IUPAC Name |
8-fluoro-7H-purin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4FN5/c6-5-10-2-3(7)8-1-9-4(2)11-5/h1H,(H3,7,8,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRZDHXLJHIMNOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N=C(N2)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4FN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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